An In-depth Technical Guide to 1,15-Pentadecanediol: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 1,15-Pentadecanediol: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies for 1,15-Pentadecanediol. This long-chain aliphatic diol serves as a valuable building block in organic synthesis and as an intermediate in various industrial and pharmaceutical applications.
Core Chemical Properties and Structure
1,15-Pentadecanediol is a linear, bifunctional organic molecule characterized by a 15-carbon backbone with hydroxyl groups at its terminal positions. Its physical state is typically a colorless or slightly yellow crystalline solid.[1]
1.1. Chemical Structure
The structural identity of 1,15-Pentadecanediol is well-defined by its IUPAC name and CAS registry number, ensuring unambiguous identification for research and regulatory purposes.
Caption: Chemical structure of 1,15-Pentadecanediol.
1.2. Physicochemical Data
The key quantitative properties of 1,15-Pentadecanediol are summarized in the table below. These parameters are critical for designing synthetic routes, predicting solubility, and determining appropriate analytical conditions.
| Property | Value | Reference(s) |
| Molecular Weight | 244.41 g/mol | [1][2] |
| Melting Point | 87 °C | [1] |
| Boiling Point | 366.6 ± 10.0 °C at 760 mmHg | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Flash Point | 161.4 ± 13.6 °C | [1] |
| Polar Surface Area | 40.46 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.71 | [1] |
| Solubility | Soluble in alcohol and organic solvents; difficult to dissolve in water. | [1] |
Applications and Biological Context
1,15-Pentadecanediol is utilized as an intermediate in pharmaceutical manufacturing and as a building block for creating other long-chain diols.[4] It also finds use as a synthetic softener, plastic additive, lubricant, and in the production of paints and inks.[1] Its surfactant-like properties make it suitable for emulsification and thickening in cosmetics and personal care products.[1]
Currently, there is limited specific information available in scientific literature regarding defined signaling pathways or direct biological activities of 1,15-Pentadecanediol. While other long-chain fatty alcohols have been investigated for antimicrobial and anti-inflammatory properties, these activities have not been specifically attributed to 1,15-Pentadecanediol.[5]
Experimental Protocols
The following sections outline generalized methodologies for the synthesis and analysis of 1,15-Pentadecanediol, adapted from standard procedures for long-chain aliphatic diols.
3.1. Synthesis Protocol: Reduction of a Dicarboxylic Acid Ester
A common and effective method for synthesizing α,ω-diols is the reduction of the corresponding dicarboxylic acid or its ester derivative.[6] This protocol outlines the reduction of dimethyl pentadecanedioate.
Materials:
-
Dimethyl pentadecanedioate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Suspend a molar excess of lithium aluminum hydride (LiAlH₄) in anhydrous THF in the flask and cool the mixture to 0 °C using an ice bath.
-
Addition of Ester: Dissolve dimethyl pentadecanedioate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours to ensure the complete reduction of the ester groups.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Workup: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase with 1 M HCl and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,15-Pentadecanediol.
3.2. Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for the identification and quantification of long-chain alcohols.[7] Due to their low volatility, a derivatization step is required to convert the hydroxyl groups into more volatile ethers, typically trimethylsilyl (TMS) ethers.[8]
Caption: General workflow for the GC-MS analysis of 1,15-Pentadecanediol.
Materials & Reagents:
-
1,15-Pentadecanediol sample
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Solvent: Anhydrous pyridine or N,N-Dimethylformamide (DMF)[7]
-
Internal Standard (for quantification): e.g., 1-Eicosanol[7]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the 1,15-Pentadecanediol sample into a clean, dry reaction vial. If quantification is desired, add a known amount of the internal standard.
-
Derivatization: Dissolve the sample in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS to the vial.[7]
-
Reaction: Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete silylation of both hydroxyl groups.
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[7]
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at an initial temperature of ~150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.[9]
-
MS Parameters:
-
-
Data Analysis: Identify the TMS-derivatized 1,15-Pentadecanediol peak by its retention time and mass spectrum. Confirm its identity by comparing the mass spectrum with a reference library (e.g., NIST).[5]
References
- 1. chembk.com [chembk.com]
- 2. 1,15-Pentadecanediol | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,15-Pentadecanediol [webbook.nist.gov]
- 4. 1,15-Pentadecanediol (14722-40-8) at Nordmann - nordmann.global [nordmann.global]
- 5. phytojournal.com [phytojournal.com]
- 6. US20170297983A1 - Methods of forming diol compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
